2-(Aminomethyl)benzonitrile
Overview
Description
2-(Aminomethyl)benzonitrile is a chemical compound that has been studied for various applications, particularly in the field of medicinal chemistry and materials science. It is a versatile intermediate that can be functionalized to create a wide range of derivatives with potential biological activity or material properties.
Synthesis Analysis
The synthesis of 2-(aminomethyl)benzonitrile derivatives has been explored in several studies. For instance, a synthetic route to obtain 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile and related analogues was reported, which provided higher chemical yields and could be useful for neuroimaging agents . Another study demonstrated the synthesis of 2-(alkylamino)benzonitriles through a rhodium-catalyzed cyanation on the aryl C-H bond, followed by denitrosation of N-nitrosoarylamines . Additionally, the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved from m-fluoro-(trifluoromethyl)benzene with an overall yield of 49.2% .
Molecular Structure Analysis
The molecular structure of 2-(aminomethyl)benzonitrile derivatives has been investigated using various spectroscopic techniques. For example, the solid-state molecular structure of a related compound, (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile, was determined by X-ray diffraction . Theoretical calculations using density functional theory (DFT) were also performed to simulate the vibrational spectra and investigate the tautomerism effect .
Chemical Reactions Analysis
The reactivity of 2-(aminomethyl)benzonitrile derivatives has been studied in the context of various chemical reactions. The reaction of a related compound with benzonitrile was shown to give a new α-amino lithium imide, which suggested a likely mechanism for the cyclotrimerization process of benzonitrile . Furthermore, the synthesis of fluorescent hybrids involving 2-aminonicotinonitrile and 2-aminoisophthalonitrile demonstrated the potential for creating compounds with high fluorescent quantum yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(aminomethyl)benzonitrile derivatives have been characterized through experimental and theoretical methods. Spectral properties, such as FT-IR and UV-vis spectra, were recorded and analyzed to understand the electronic properties of these compounds . Theoretical calculations provided insights into the stability of the molecule, which arises from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonds . Additionally, non-linear optical (NLO) properties and molecular electrostatic potential (MEP) were examined to assess the potential applications of these compounds in materials science .
Scientific Research Applications
Synthesis and Catalytic Applications
2-(Aminomethyl)benzonitrile is involved in various synthesis processes. For instance, it has been used in the Rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles, using N-Nitroso as the directing group (Dong et al., 2015). This process is significant in organic chemistry for synthesizing complex molecules.
Biocatalysis and Biotransformation
In biocatalysis, 2-(Aminomethyl)benzonitrile has been used as a substrate. The soil bacterium Rhodococcus rhodochrous LL100-21 has been observed to biotransform 2-(cyanomethyl) benzonitrile to different products, indicating its potential in environmental and industrial biotechnology applications (Dadd et al., 2001).
Material Science and Industrial Applications
In material science, 2-(Aminomethyl)benzonitrile derivatives have been synthesized for specific applications. For example, hyperbranched epoxide-amine adducts were synthesized using 1-aminomethyl-4-(2,3-epoxypropyl-1-oxy)benzene, which has implications in the development of new materials with unique properties (Theis et al., 2009).
Pharmaceutical and Medicinal Chemistry
2-(Aminomethyl)benzonitrile is also relevant in the pharmaceutical field. It is used in the synthesis of various compounds with potential medicinal properties. For instance, it has been used in the synthesis of compounds like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, which is an intermediate in the production of HIV-1 reverse transcriptase inhibitors (Xiu-lia, 2015).
Analytical Chemistry
In analytical chemistry, 2-(Aminomethyl)benzonitrile derivatives are used in spectroscopic studies. For instance, density functional theory (DFT) has been applied to study the vibrational spectra of 2-amino-5-chloro benzonitrile, aiding in the understanding of molecular structures and interactions (Krishnakumar & Dheivamalar, 2008).
Safety And Hazards
This compound is considered hazardous. It has a GHS06 signal word “Danger” and hazard statements H300-H311+H331, indicating that it is harmful if swallowed or in contact with skin . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and washing thoroughly after handling .
properties
IUPAC Name |
2-(aminomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKCOMKWSLYAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625000 | |
Record name | 2-(Aminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)benzonitrile | |
CAS RN |
344957-25-1 | |
Record name | 2-(Aminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.